molecular formula C9H10OSe B12537003 1-[3-(Methylselanyl)phenyl]ethan-1-one CAS No. 666743-29-9

1-[3-(Methylselanyl)phenyl]ethan-1-one

Cat. No.: B12537003
CAS No.: 666743-29-9
M. Wt: 213.15 g/mol
InChI Key: QLBSMOBONSOHTC-UHFFFAOYSA-N
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Description

1-[3-(Methylselanyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a methylselanyl group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylselanyl)phenyl]ethan-1-one typically involves the introduction of a methylselanyl group to a phenyl ring followed by the attachment of an ethanone group. One common method involves the reaction of 3-bromophenyl ethanone with methylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methylselanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The ethanone group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: 1-[3-(Methylselanyl)phenyl]ethanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-[3-(Methylselanyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex selenium-containing compounds.

    Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to selenium’s known antioxidant properties.

    Industry: It can be used in the development of novel materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism by which 1-[3-(Methylselanyl)phenyl]ethan-1-one exerts its effects is primarily related to the presence of the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may interact with various molecular targets, including enzymes and proteins, through the formation of selenoenzymes or by modulating redox-sensitive pathways.

Comparison with Similar Compounds

    1-[3-(Methylsulfanyl)phenyl]ethan-1-one: Similar structure but contains sulfur instead of selenium.

    1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: Contains chlorine substituents on the phenyl ring.

    1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one: Contains hydroxyl and methoxy groups on the phenyl ring.

Uniqueness: 1-[3-(Methylselanyl)phenyl]ethan-1-one is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur or chlorine analogs. Selenium’s ability to participate in redox reactions and form selenoenzymes makes this compound particularly interesting for research in oxidative stress and redox biology.

Properties

CAS No.

666743-29-9

Molecular Formula

C9H10OSe

Molecular Weight

213.15 g/mol

IUPAC Name

1-(3-methylselanylphenyl)ethanone

InChI

InChI=1S/C9H10OSe/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1-2H3

InChI Key

QLBSMOBONSOHTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)[Se]C

Origin of Product

United States

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